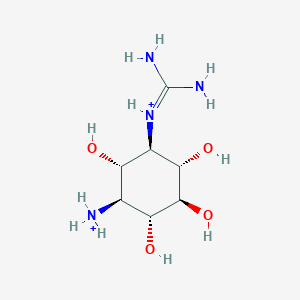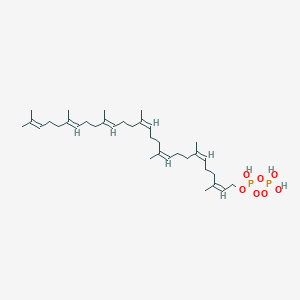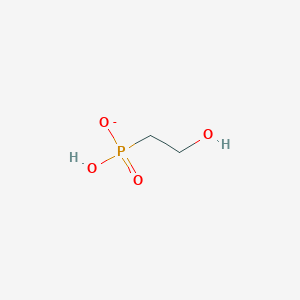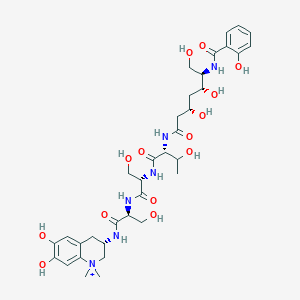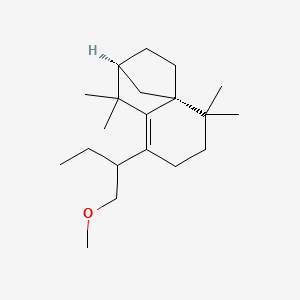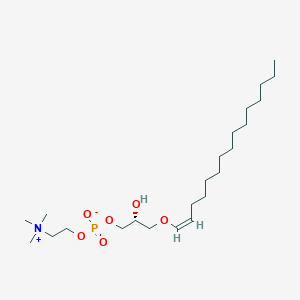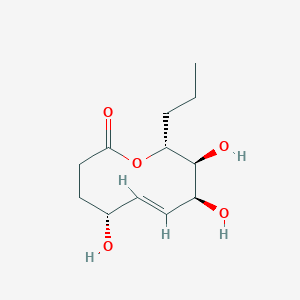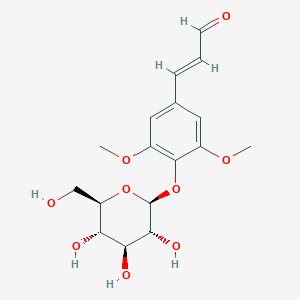
Sinapaldehyde glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-sinapaldehyde 4-O-beta-D-glucopyranoside is a beta-D-glucoside resulting from the formal condensation of the phenolic hydroxy group of (E)-sinapaldehyde with beta-D-glucose. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative, a dimethoxybenzene and a member of cinnamaldehydes. It derives from an (E)-sinapaldehyde.
Aplicaciones Científicas De Investigación
Pigment Synthesis
Sinapaldehyde glucoside has been utilized in synthesizing new pigments. For instance, a study demonstrated the synthesis of a bluish pigment from the reaction of methylpyranomalvidin-3-glucoside with sinapaldehyde, indicating potential applications in colorant development and industrial pigment production (Oliveira, Mateus, & Freitas, 2011).
Phytochemistry and Plant Analysis
Sinapaldehyde glucoside has been identified in various plants, such as Eleutherococcus senticosus. Its isolation and identification can contribute to the understanding of plant chemistry and potential pharmacological applications (Slacanin, Marston, Hostettmann, Guédon, & Abbe, 1991).
Food Industry Applications
In the food industry, sinapaldehyde glucoside has been studied for its role in the browning process of fresh-cut lettuce. Targeted metabolomics analysis identified it as a biomarker negatively correlated with browning, suggesting its utility in improving the quality of fresh produce (García, Gil, & Tomás-Barberán, 2019).
Understanding Lignin Synthesis
Research involving sinapaldehyde glucoside also extends to understanding lignin synthesis in plants. Its role in the formation of sinapyl alcohol-4-O-glucoside, potentially leading to syringyl units in lignins, has been explored, which is crucial for understanding plant biology and potential industrial applications (Lim et al., 2001).
Antimicrobial and Anti-Tumor Properties
Sinapaldehyde glucoside, as part of the glucosinolate family, has been studied for its potential therapeutic applications. Glucosinolates like sinigrin, after being converted into bioactive forms, have demonstrated antimicrobial and anti-tumor properties, indicating potential medical applications (Melrose, 2019).
Propiedades
Nombre del producto |
Sinapaldehyde glucoside |
|---|---|
Fórmula molecular |
C17H22O9 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |
InChI |
InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 |
Clave InChI |
OYTCTPHTVUEGCL-GCPOEHJPSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C=O |
SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |
SMILES canónico |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



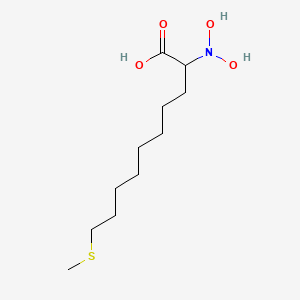
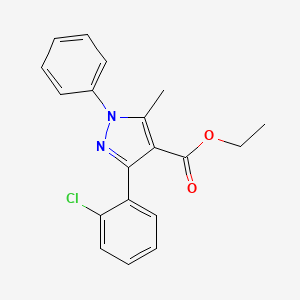
![(4aR,7aR)-9-methoxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-benzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1263806.png)


